吡咯酰胺

描述

Picotamide Description

Picotamide is an antiplatelet drug that exhibits a unique dual mechanism of action by inhibiting thromboxane A2 (TxA2) synthase and antagonizing TxA2 receptors. This dual action allows picotamide to reduce platelet aggregation without affecting the production of endothelial prostacyclin (PGI2), which is a key differentiator from other antiplatelet agents like aspirin . Picotamide has been studied extensively for its potential to reduce cardiovascular events in patients with diabetes and peripheral arterial disease (PAD), as well as its effects on microalbuminuria in diabetic patients .

Synthesis Analysis

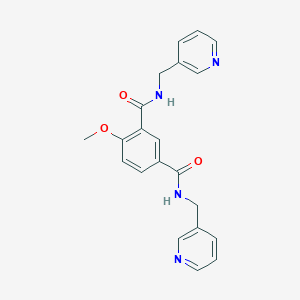

While the provided papers do not detail the synthesis of picotamide, its chemical name, N,N'-bis(3-Picolyl)-4-Methoxy-Isophtalamide, suggests a complex synthetic route involving the coupling of picolyl and methoxy-isophthalamide moieties. The synthesis would likely involve multiple steps, including the formation of amide bonds and the introduction of methoxy groups .

Molecular Structure Analysis

Picotamide's molecular structure is characterized by the presence of picolyl groups and a methoxy-isophthalamide core. This structure is responsible for its ability to inhibit both the thromboxane A2 synthase enzyme and the thromboxane A2 receptor, which are critical in the regulation of platelet aggregation and vascular tone .

Chemical Reactions Analysis

Picotamide has been shown to inhibit the aggregation of human platelets induced by various agonists, including arachidonic acid and collagen, by suppressing thromboxane A2 synthesis and antagonizing its receptor . It also enhances the formation of PGE2 and has a stimulatory effect on PGI2 synthesis at high concentrations . Picotamide's ability to competitively inhibit the binding of TxA2 to its platelet receptor has been confirmed through radioligand assay methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of picotamide, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it is sufficiently bioavailable to exert its action on platelets and vascular cells. Picotamide's inhibition of smooth muscle cell migration and proliferation indicates that it may have additional roles in the prevention of atherogenesis beyond its antiplatelet effects .

Clinical Relevance

Picotamide has been shown to reduce 2-year mortality in diabetic patients with PAD when compared to aspirin, suggesting a significant clinical benefit in this population . In the ADEP study, picotamide demonstrated a relative risk reduction in cardiovascular events in patients with diabetes and PAD, although the results were not statistically significant in the overall population . Additionally, picotamide has been observed to decrease microalbuminuria in normotensive type 2 diabetic patients, which is a marker of macro- and microangiopathy . These findings underscore the potential of picotamide as a therapeutic agent in the management of cardiovascular complications associated with diabetes and PAD .

科学研究应用

双重血栓素合成酶抑制剂/血栓素 A2 受体拮抗剂

吡咯酰胺是一种双重血栓素合成酶抑制剂和血栓素 A2 受体拮抗剂。它在体外和离体中均表现出显著的血小板抑制效应,使其成为抗血栓治疗中潜在有价值的药物 (Gresele 等,1989)。

偏头痛先兆预防

一项初步研究评估了吡咯酰胺对偏头痛先兆的预防性治疗,显示偏头痛先兆频率、持续时间和症状学显着降低,表明其在该领域的有效性 (Allais 等,2004)。

抑制平滑肌细胞迁移和增殖

已发现吡咯酰胺以浓度依赖性方式抑制平滑肌细胞迁移和增殖。这种作用在动脉粥样硬化方面尤为相关 (Ratti 等,1998)。

糖尿病患者心血管事件减少

研究表明,吡咯酰胺可以减少周围动脉阻塞性疾病糖尿病患者的血管事件,表明其在管理该人群的心血管并发症中发挥作用 (Milani 等,2003)。

抑制平滑肌收缩

已观察到吡咯酰胺抑制猪肾小叶间和冠状动脉中多种激动剂诱导的平滑肌收缩,表明其在心血管系统和肾脏中的潜在用途 (Li 等,2021)。

减少心血管事件和微量白蛋白尿

在临床试验中,吡咯酰胺已显示出在减少周围动脉疾病糖尿病患者的总体死亡率以及促进微量白蛋白尿减少和抑制颈动脉斑块生长的方面具有前景 (Celestini & Violi, 2007)。

血小板血栓素 A2 受体结合的竞争性抑制

吡咯酰胺已被证明通过干扰血小板血栓素 A2 受体来竞争性抑制血小板聚集,为其抗血小板聚集机制增添了另一个维度 (Modesti 等,1989)。

持续的 TxA2 受体拮抗作用

吡咯酰胺对 TxA2 受体的拮抗作用不仅有效,而且即使在药物被清除后仍持续存在,表明其在抑制血小板聚集和血清素释放方面具有强大而持久的作用 (Pulcinelli 等,1997)。

抗血管收缩和抗聚集活性

吡咯酰胺表现出与 TxA2 拮抗作用无关的抗血管收缩和抗聚集作用,这可能有助于其在体内的抗血栓和抗缺血作用 (Vezza 等,1997)。

物理特性

对吡咯酰胺一水合物和无水吡咯酰胺的物理特性进行的研究有助于了解其稳定性和溶解度,这与其药理学应用有关 (Bettinetti 等,1999)。

长期治疗疗效

吡咯酰胺在常血压 2 型糖尿病患者中的长期使用已显示出可以减少微量白蛋白尿,突出了其在管理糖尿病患者的宏血管和微血管并发症方面的潜力 (Giustina 等,1998)。

作用机制

Target of Action

Picotamide primarily targets thromboxane A2 (TXA2) synthase and the thromboxane receptor (TP) . Thromboxane A2 synthase is an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . The thromboxane receptor is a protein that mediates cellular responses to thromboxane A2 .

Mode of Action

Picotamide works by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 . Additionally, it acts as an antagonist to the thromboxane receptor, modifying cellular responses to the activation of this receptor . This dual action results in a decrease in platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of thromboxane A2 synthase by Picotamide reduces the synthesis of thromboxane A2, a key player in the pathogenesis of atherosclerosis and thrombosis . By blocking the thromboxane receptor, Picotamide further disrupts the thromboxane A2 pathway, leading to a decrease in platelet aggregation and vasoconstriction .

Pharmacokinetics

The drug’s effectiveness in inhibiting platelet aggregation and vasoconstriction suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of Picotamide’s action include a decrease in platelet aggregation and vasoconstriction, which reduces the risk of thrombus formation . This makes Picotamide effective in the treatment of conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis .

未来方向

生化分析

Biochemical Properties

Picotamide works as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.

Cellular Effects

Picotamide has significant effects on various types of cells and cellular processes. It inhibits the migration and proliferation of arterial myocytes . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Picotamide involves its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor . It modifies cellular responses to activation of the thromboxane receptor, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a 2-year study, Picotamide maintained its antiaggregatory effect in long-term treatment in more than 85% of patients . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.

Dosage Effects in Animal Models

While specific studies on Picotamide’s dosage effects in animal models are limited, animal models are widely used for novel drug development for treatment of diabetes and its complications

Metabolic Pathways

Its role as a thromboxane synthase inhibitor and a thromboxane receptor inhibitor suggests it interacts with enzymes or cofactors in these pathways .

属性

IUPAC Name |

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWCWBXGRWWINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186498 | |

| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32828-81-2 | |

| Record name | Picotamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picotamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picotamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

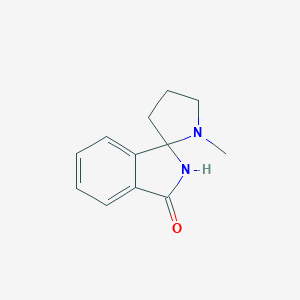

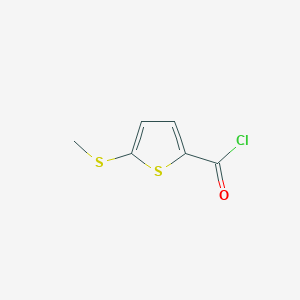

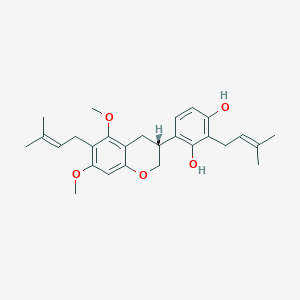

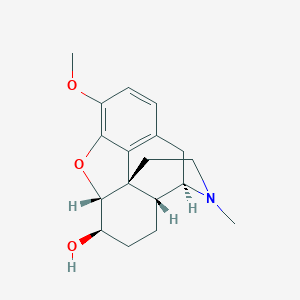

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)